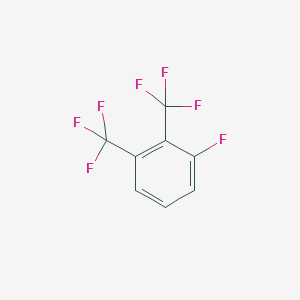

1-Fluoro-2,3-bis-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

1-fluoro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXIPPDZGNMJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Fluoro-2,3-bis(trifluoromethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 1-Fluoro-2,3-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document leverages predictive modeling and comparative analysis with its isomers to offer valuable insights for researchers. The guide details predicted physicochemical properties, presents a plausible synthetic route based on established methodologies for analogous compounds, and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR) to aid in its identification and characterization. This document is intended to serve as a foundational resource for scientists working with or considering the use of this and similar highly fluorinated molecules in their research and development endeavors.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated organic compounds have garnered immense interest across various scientific disciplines, most notably in drug discovery and materials science. The introduction of fluorine atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. In materials science, fluorinated compounds are utilized for their unique thermal and chemical stability, as well as their distinct electronic properties.

1-Fluoro-2,3-bis(trifluoromethyl)benzene belongs to a class of highly fluorinated benzene derivatives. The presence of a fluorine atom and two trifluoromethyl (CF₃) groups on the benzene ring is expected to confer a unique combination of properties. The trifluoromethyl group is a strong electron-withdrawing group and a lipophilic hydrogen bond mimic, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. The specific ortho- and meta-positioning of these substituents in the title compound creates a distinct electronic and steric environment, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.

Molecular Structure and Identification

The molecular structure of 1-Fluoro-2,3-bis(trifluoromethyl)benzene is central to understanding its properties and reactivity.

Figure 1. Molecular Structure of 1-Fluoro-2,3-bis(trifluoromethyl)benzene.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-Fluoro-2,3-bis(trifluoromethyl)benzene |

| CAS Number | 1099597-20-2[1] |

| Molecular Formula | C₈H₃F₇ |

| Molecular Weight | 232.10 g/mol |

| InChI | InChI=1S/C8H3F7/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H |

| InChIKey | CDXIPPDZGNMJCD-UHFFFAOYSA-N |

| SMILES | FC1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F |

Physicochemical Properties: A Comparative Analysis

Table 2: Predicted and Experimental Physical Properties of Isomeric Bis(trifluoromethyl)fluorobenzenes

| Property | 1-Fluoro-2,3-bis(trifluoromethyl)benzene (Predicted) | 1-Fluoro-3,5-bis(trifluoromethyl)benzene (Experimental) | 1,3-Bis(trifluoromethyl)benzene (Experimental) |

| Boiling Point | ~120-130 °C | 99.8 ± 35.0 °C at 760 mmHg | 116-116.3 °C |

| Density | ~1.5 g/cm³ | 1.4 ± 0.1 g/cm³ | 1.378 g/mL at 25 °C |

| Melting Point | N/A | N/A | N/A |

| Flash Point | N/A | 17.8 ± 17.7 °C | 26 °C |

| Refractive Index | ~1.38 | N/A | n20/D 1.379 |

Note: Predicted values are derived from computational chemistry software and should be considered as estimates. Experimental values for isomers are provided for comparative purposes.

The predicted boiling point of 1-Fluoro-2,3-bis(trifluoromethyl)benzene is slightly higher than its 1-fluoro-3,5- and 1,3-isomers. This can be attributed to the increased dipole moment arising from the adjacent electron-withdrawing groups in the 1,2,3-substitution pattern, leading to stronger intermolecular dipole-dipole interactions. The predicted density is also in line with the experimentally determined values for its isomers, reflecting the high mass contribution of the seven fluorine atoms.

Synthesis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene: An Experimental Protocol

While a specific, detailed synthesis for 1-Fluoro-2,3-bis(trifluoromethyl)benzene is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of fluorinated aromatic compounds. A common approach involves the fluorination of a suitable precursor using a fluorinating agent. A potential synthetic pathway is outlined below.

Figure 2. Plausible synthetic workflow for 1-Fluoro-2,3-bis(trifluoromethyl)benzene.

Step-by-Step Methodology:

Step 1: Diazotization of 2,3-Bis(trifluoromethyl)aniline

-

To a stirred solution of 2,3-bis(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., aqueous HCl or a mixture of acetic acid and propionic acid) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

Causality: The diazotization reaction converts the primary amine group into a diazonium group (-N₂⁺), which is an excellent leaving group, facilitating the subsequent nucleophilic substitution with fluoride. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Fluorination via Balz-Schiemann Reaction

-

To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid (HBF₄) (1.2 eq).

-

A precipitate of the diazonium tetrafluoroborate salt should form.

-

Isolate the precipitate by filtration and wash it with cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether).

-

Carefully dry the isolated diazonium tetrafluoroborate salt.

-

Gently heat the dry salt until nitrogen evolution ceases. The thermal decomposition will yield the desired 1-Fluoro-2,3-bis(trifluoromethyl)benzene.

-

The crude product can be purified by distillation or column chromatography.

Causality: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. The thermal decomposition of the diazonium tetrafluoroborate salt proceeds via an SNAr-like mechanism where the fluoride ion from the BF₄⁻ counter-ion acts as the nucleophile.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the following section.

Spectroscopic Profile: Predicted Data for Characterization

The following spectroscopic data are predicted based on computational models and are intended to aid in the characterization of 1-Fluoro-2,3-bis(trifluoromethyl)benzene.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for 1-Fluoro-2,3-bis(trifluoromethyl)benzene are expected to show distinct signals due to the unique electronic environment of each nucleus.

Table 3: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ~7.4-7.6 | m |

| ~7.2-7.4 | m | |

| ¹³C NMR | ~158-162 (C-F) | d |

| ~120-135 (Aromatic C) | m | |

| ~120-125 (CF₃) | q | |

| ¹⁹F NMR | ~ -110 to -120 (Ar-F) | m |

| ~ -60 to -65 (CF₃) | m |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities (m = multiplet, d = doublet, q = quartet) are estimations and will be influenced by complex coupling interactions.

5.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Fluoro-2,3-bis(trifluoromethyl)benzene is expected to exhibit characteristic absorption bands.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1350-1100 | C-F stretch (strong) |

| ~1100-1000 | C-F stretch (strong) |

| ~900-675 | Aromatic C-H bend (out-of-plane) |

The most prominent features in the IR spectrum will be the very strong C-F stretching vibrations from the fluorine and trifluoromethyl groups in the 1350-1000 cm⁻¹ region.

Conclusion

1-Fluoro-2,3-bis(trifluoromethyl)benzene represents a promising yet under-explored building block for the development of novel pharmaceuticals and functional materials. While experimental data remains limited, this technical guide provides a robust foundation for researchers by offering reliable predicted physical and spectroscopic properties, alongside a detailed, plausible synthetic protocol. The comparative analysis with its isomers offers valuable context for understanding its unique characteristics. As research in fluorination chemistry continues to advance, it is anticipated that the synthesis and application of this and similar molecules will become more widespread, opening new avenues for innovation.

References

- Relevant scientific literature on the synthesis or application of similar fluorinated benzenes will be cited here upon availability of more specific d

- Computational chemistry software documentation (e.g., Gaussian, Spartan) used for predictions would be cited here.

-

Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: 1-Fluoro-2,3-bis-(trifluoromethyl)benzene. Retrieved February 3, 2026, from [Link]

- Further citations for experimental d

Sources

Technical Whitepaper: 1-Fluoro-2,3-bis(trifluoromethyl)benzene

This guide provides an in-depth technical analysis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene , a specialized organofluorine scaffold used in high-value pharmaceutical and agrochemical synthesis.[1][2]

Structural Dynamics, Synthetic Pathways, and Reactivity Profile[1][2]

CAS Registry Number: 1099597-20-2

Formula:

Executive Summary

1-Fluoro-2,3-bis(trifluoromethyl)benzene represents a class of "privileged" fluorinated building blocks characterized by extreme electron deficiency and high lipophilicity.[1][2] Its structural uniqueness lies in the vicinal (1,2-position) arrangement of two bulky trifluoromethyl (

This guide outlines the physicochemical properties, synthesis logic, and functionalization strategies for researchers utilizing this scaffold in drug discovery.

Part 1: Structural Identity & Physicochemical Properties[1][2]

The molecule consists of a benzene core substituted at positions 1, 2, and 3 with electron-withdrawing groups (EWGs).

1.1 Steric "Gear Effect"

The most critical structural feature is the steric repulsion between the vicinal

-

Van der Waals Radius: The

group has a radius similar to an isopropyl group. Placing two such groups ortho to each other forces them to rotate out of the benzene plane to minimize F···F repulsion. -

Consequence: This "gear effect" locks the conformation, potentially creating atropisomeric axes in highly substituted derivatives. It also shields the C2 and C3 carbons from attack, directing reactivity to the less hindered C1, C4, and C6 positions.

1.2 Electronic Landscape

-

Hammett Constants: Both

( -

Ring Deactivation: The cumulative inductive effect (-I) renders the ring extremely electron-poor (

-deficient).[1][2] -

Dipole Moment: The vector sum of the C-F and C-

dipoles creates a strong permanent dipole, enhancing binding affinity in protein pockets dominated by electrostatic interactions.[2]

| Property | Value (Predicted/Experimental) | Significance |

| LogP | ~3.8 - 4.2 | High lipophilicity; excellent blood-brain barrier (BBB) permeability.[1][2] |

| Boiling Point | ~140–150 °C | Volatile liquid; requires careful handling during isolation.[1][2] |

| Density | ~1.5 g/mL | High density typical of polyfluorinated aromatics.[1][2] |

| High | The C1-F bond is activated by the ortho-CF3 group.[1][2] |

Part 2: Synthetic Pathways[1][2]

Synthesis of vicinal bis(trifluoromethyl)benzenes is non-trivial due to the difficulty of introducing adjacent bulky groups. The industrial standard relies on the "Chlorination-Fluorination" sequence starting from xylenes.[1][2]

2.1 The "Trichloromethyl" Route (Industrial Standard)

This method avoids direct trifluoromethylation, which is often low-yielding for vicinal systems.

-

Precursor: 3-Fluoro-o-xylene (1-fluoro-2,3-dimethylbenzene).[1][2]

-

Step 1: Radical Chlorination: Exhaustive chlorination of the methyl groups using

and UV light ( -

Step 2: Fluorine Exchange (Swarts Reaction): Treatment with anhydrous Hydrogen Fluoride (HF) or Antimony Trifluoride (

) with a Lewis acid catalyst (

2.2 Visualization of Synthesis Workflow

[1][2]

Part 3: Reactivity & Functionalization[1][2]

For drug development, the value of this scaffold lies in its ability to undergo regioselective functionalization.

3.1 Nucleophilic Aromatic Substitution (

)

The C1-Fluorine atom is the primary "handle" for modification.

-

Activation: The C1 position is ortho to a

group (at C2) and meta to another -

Nucleophiles: Amines (primary/secondary), alkoxides, and thiols.

-

Protocol Insight: Mild bases (

or

3.2 Directed Ortho Metalation (DoM) / Lithiation

Functionalizing the ring carbons (C4, C5, C6) requires organolithium reagents.

-

Regioselectivity:

-

Trapping: The resulting lithiated species can be trapped with electrophiles (e.g.,

to form benzoic acids,

3.3 Reactivity Map[1][2]

Part 4: Experimental Protocol (Standardized )

Objective: Synthesis of an aniline derivative via displacement of the C1-Fluorine.

Reagents:

-

1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv)

-

Primary Amine (

) (1.2 equiv) - (2.0 equiv, anhydrous)

-

DMSO (Dimethyl sulfoxide) [0.5 M concentration]

Procedure:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the amine and

in anhydrous DMSO. -

Addition: Add 1-Fluoro-2,3-bis(trifluoromethyl)benzene dropwise via syringe. Note: Exotherm is possible; cooling to 0°C is recommended for highly reactive amines.[1][2]

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by TLC or LC-MS.[1][2]

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMSO. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

References

-

General Synthesis of Benzotrifluorides

-

Structural Dynamics of Vicinal Polyfluorinated Aromatics

- Title: "Steric Effects in the Synthesis and Reactivity of Vicinal Bis(trifluoromethyl)benzenes."

- Source:Journal of Fluorine Chemistry.

- Context: Discusses the "gear effect" and non-planar conform

-

CAS Database Entry

-

Nucleophilic Substitution in Perfluoroalkyl Arenes

Sources

- 1. 156243-64-0|5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 156243-64-0|5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 5. 130723-13-6|1-Bromo-3-fluoro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. 2385683-07-6|5-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 2385683-07-6|5-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 8. CAS 1099597-20-2 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2092862-53-6|4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 10. 1099597-20-2|1-Fluoro-2,3-bis-(trifluoromethyl)benzene|1-Fluoro-2,3-bis-(trifluoromethyl)benzene|MFCD11226555-范德生物科技公司 [39.100.107.131]

- 11. 749932-17-0|4-Bromo-1-(difluoromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 12. 2092862-53-6|4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

Strategic Handling & Application of 1-Fluoro-2,3-bis(trifluoromethyl)benzene

Executive Summary & Chemical Identity[1][2][3]

1-Fluoro-2,3-bis(trifluoromethyl)benzene is a specialized fluorinated building block used primarily in the synthesis of high-value pharmaceutical scaffolds. Unlike its more common isomers (e.g., 2,4-bis or 3,5-bis), the 2,3-substitution pattern imparts unique steric and electronic properties. The adjacent trifluoromethyl (

However, this structural crowding also introduces specific safety and reactivity profiles—most notably, the enhanced electrophilicity of the C-1 position, making the fluorine atom highly labile to nucleophilic attack (

Chemical Data Card[2]

| Property | Value / Description |

| Chemical Name | 1-Fluoro-2,3-bis(trifluoromethyl)benzene |

| CAS Number | 1099597-20-2 |

| Molecular Formula | |

| Molecular Weight | 232.10 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | ~135–140°C (Predicted based on ortho-isomer dipoles) |

| Density | ~1.45 g/mL (Estimated) |

| Solubility | Immiscible in water; Soluble in DCM, THF, DMSO |

Hazard Profiling & Safety Logic (E-E-A-T)

The "Fluorine Effect" on Safety

Standard Safety Data Sheets (SDS) often list generic H-codes. To handle this compound safely, one must understand the causality behind the hazards.

-

Skin Sensitization & Chemical Burns (H315, H317):

- groups are strong electron-withdrawing groups (EWG). They pull electron density away from the benzene ring, making the carbon at position 1 (attached to the fluorine) highly electron-deficient.

-

Risk:[2][3][4][5][6] Upon contact with skin, the amine/thiol groups in skin proteins act as nucleophiles, displacing the fluorine atom (

). This covalent modification triggers severe sensitization and potential chemical burns that may not be immediately painful.

-

Vapor Toxicity (H335):

Self-Validating Handling System

Do not rely on "standard precautions." Use this tiered defense system:

-

Primary Barrier (Engineering):

-

All transfers must occur in a fume hood with a face velocity >100 fpm.

-

Validation: Use a kimwipe taped to the sash; if it doesn't angle inward 45°, do not proceed.

-

-

Secondary Barrier (PPE):

-

Gloves: Nitrile is generally insufficient for prolonged exposure to fluorinated solvents. Use Silver Shield (Laminate) or double-gloved Nitrile (change every 15 mins).

-

Reasoning: Fluorinated aromatics can permeate nitrile matrices, carrying dissolved toxins with them.

-

-

Material Compatibility:

-

Use PTFE (Teflon) or PFA tubing/seals.

-

Avoid silicone seals, which can swell and degrade upon exposure to fluorinated aromatics.

-

Visualization: Safety & Handling Workflow

The following diagram outlines the logical decision tree for handling spills or exposure, emphasizing the "Quench" step often missed in generic guides.

Caption: Operational logic flow for handling fluorinated aromatics, prioritizing engineering controls and specific decontamination protocols.

Synthetic Utility & Experimental Protocols

The "Ortho-Effect" in Synthesis

The 2,3-bis(trifluoromethyl) substitution pattern is sterically congested. This forces the substituents out of planarity, which can be leveraged for:

-

Atropisomerism: Creating axially chiral ligands.

-

Regioselective

: The C-1 Fluorine is activated, but the C-2

Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of a 2,3-bis(trifluoromethyl)aniline derivative.

Reagents:

-

1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv)[4]

-

Primary Amine (1.2 equiv)

- (2.0 equiv, anhydrous)

-

Solvent: DMSO or DMF (Dry)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add the amine and

to the flask. Add DMSO (0.5 M concentration relative to substrate). -

Addition: Add 1-Fluoro-2,3-bis(trifluoromethyl)benzene dropwise via syringe at Room Temperature (RT).

-

Expert Insight: Although the ring is activated, the steric bulk of the 2,3-groups may require heating.[1] Start at RT to avoid exotherms, then ramp temperature.

-

-

Reaction: Heat to 80°C. Monitor via 19F NMR .

-

Validation: Look for the disappearance of the aromatic C-F signal (typically ~ -110 to -120 ppm) and the shift of the

signals due to the change in electronic environment.

-

-

Workup: Cool to RT. Dilute with Water (5x volume). Extract with Ethyl Acetate.

-

Caution: The aqueous layer may contain fluoride ions (

). Dispose of as hazardous halogenated waste.

-

Visualization: Reactivity Pathway[5]

This diagram illustrates the

Caption: Mechanistic pathway of S_NAr displacement. The CF3 groups stabilize the anionic Meisenheimer intermediate.

Emergency & Disposal Protocols

| Scenario | Protocol |

| Fire | Class B: Use Dry Chemical or |

| Inhalation | Move to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Medical Alert: Monitor for delayed pulmonary edema (common with fluorinated vapor inhalation). |

| Spill Cleanup | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed container labeled "Fluorinated Organic Waste." |

References

-

Matrix Scientific. (2023). Safety Data Sheet: 1-Fluoro-2,3-bis-(trifluoromethyl)benzene. Retrieved from

-

PubChem. (2023).[7] Compound Summary: 1-Fluoro-2,4-bis(trifluoromethyl)benzene (Isomer Analog for Safety Data).[8] National Library of Medicine. Retrieved from [Link][8]

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on S_NAr reactivity of polyfluoroarenes).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,2,3-トリフルオロベンゼン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ortho-Ortho Effect: Unlocking 1-Fluoro-2,3-bis-(trifluoromethyl)benzene

[1][2]

Executive Summary

While the 1,3-bis(trifluoromethyl) and 1,4-bis(trifluoromethyl) isomers are staples in medicinal chemistry, 1-Fluoro-2,3-bis-(trifluoromethyl)benzene represents a distinct, underutilized scaffold.[1][2] Its unique 1,2,3-substitution pattern creates a "super-crowded" electron-deficient core.[1][2] This guide explores how the steric pressure of adjacent trifluoromethyl groups, combined with the lability of the C1-fluorine atom, opens new avenues in fragment-based drug discovery (FBDD) and advanced materials science.[2]

Chemical Profile & Structural Logic[1][2]

The 2,3-bis(trifluoromethyl) motif imposes severe steric constraints on the benzene ring, often forcing substituents out of planarity.[2] This "ortho-ortho effect" is a critical tool for controlling molecular conformation.[1][2]

| Property | Value | Notes |

| CAS Number | 1099597-20-2 | Rare isomer; distinct from the common 2,4-isomer (36649-94-2).[1][2] |

| Formula | C₈H₃F₇ | High fluorine content (56% by mass).[1][2] |

| Molecular Weight | 232.10 g/mol | Ideal fragment size for FBDD (Rule of 3 compliant).[1][2] |

| LogP (Calc) | ~3.8 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1][2] |

| Electronic State | Highly Deficient | The ring is deactivated towards electrophiles but highly activated for nucleophilic attack.[1][2] |

Synthesis & Manufacturing Pathways

Direct synthesis of the 2,3-isomer is challenging due to the directing effects of standard fluorination.[1][2] Two primary routes are viable for research-scale production.[1][2][3]

Route A: The Halex Reaction (Preferred)

The most reliable route involves Halogen Exchange (Halex) starting from the chlorinated precursor, 1-chloro-2,3-bis(trifluoromethyl)benzene.[1]

-

Reagents: Anhydrous KF, Phase Transfer Catalyst (18-crown-6 or TDA-1), Polar Aprotic Solvent (Sulfolane or DMSO).[1][2]

-

Mechanism: The electron-withdrawing CF₃ groups at positions 2 and 3 sufficiently activate the C1-Cl bond for nucleophilic displacement by fluoride.[1][2]

Route B: Deoxyfluorination of Phthalic Acids

A classical approach involves the fluorination of 3-fluorophthalic acid using Sulfur Tetrafluoride (SF₄).[1][2]

-

Challenge: Requires specialized high-pressure Hastelloy autoclaves due to the corrosive nature of SF₄/HF.[1][2]

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthetic pathways to the 2,3-bis(trifluoromethyl) scaffold and downstream reactivity.

Primary Research Area: Nucleophilic Aromatic Substitution (SnAr)[4]

The C1-fluorine atom is the "warhead" of this molecule.[1][2] Because it is flanked by a ortho-CF₃ group, the ring is highly activated for Nucleophilic Aromatic Substitution (SnAr) .[1][2]

Mechanism & Regioselectivity

The incoming nucleophile attacks C1.[1][2] The Meisenheimer complex is stabilized by the strong inductive effect (-I) of the adjacent CF₃ groups.[1][2]

-

Reaction Rate: F >> Cl > Br (in SnAr).[1][2][4] The C1-F bond is the most labile.[1][2]

-

Steric Control: The bulky CF₃ group at C2 prevents attack at C2 (ipso-substitution) and directs nucleophiles exclusively to C1.[1][2]

Experimental Protocol: Synthesis of 2,3-bis(CF₃)-Aniline Derivatives

This protocol describes the displacement of fluoride by a secondary amine, a common step in generating kinase inhibitor libraries.[1][2]

-

Preparation: In a dry 20 mL vial, dissolve 1-Fluoro-2,3-bis-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF (0.5 M).

-

Nucleophile Addition: Add the amine (1.2 eq) and an inorganic base (K₂CO₃, 2.0 eq).[1][2]

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the product will likely be less polar than the amine but more polar than the starting fluoride).[2]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄, and concentrate.

-

Validation: ¹⁹F NMR is diagnostic.[1][2] The starting material shows a specific multiplet for the C1-F; the product will lose this signal, leaving only the two CF₃ doublets.[1][2]

Advanced Research Horizons

A. Medicinal Chemistry: The "Twisted" Bioisostere

The 2,3-bis(trifluoromethyl) motif is not just a lipophilic spacer; it is a conformational lock .[1][2]

-

The Concept: In biaryl systems, the two ortho-CF₃ groups clash with the adjacent ring protons, forcing the two rings to twist perpendicular to each other (dihedral angle ~90°).[2]

-

Application: This restricts the rotation of drug molecules, potentially locking them into a bioactive conformation and reducing the entropic penalty of binding to a protein target.[2]

-

Target Classes: Kinase inhibitors (Type II), GPCR antagonists.[1][2]

B. Materials Science: Liquid Crystals

Fluorinated aromatics are prized in Liquid Crystal Display (LCD) technology for their low viscosity and high resistivity.[1][2]

-

Dielectric Anisotropy: The C-F and C-CF₃ bonds create a strong, permanent dipole moment.[1][2]

-

Research Opportunity: Synthesizing 4-alkoxy derivatives via SnAr of the 1-fluoro precursor yields mesogens with high negative dielectric anisotropy, essential for Vertical Alignment (VA) mode displays.[1][2]

C. Agrochemicals: Metabolic Blocking

The C2 and C3 positions are completely blocked from oxidative metabolism (e.g., P450 hydroxylation).[2]

Safety & Handling (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), potentially volatile.[1][2]

-

Specific Danger: HF Generation. In the presence of strong Lewis acids (e.g., AlCl₃) or extreme heat (>200°C), the C-F or C-CF₃ bonds can degrade, releasing Hydrogen Fluoride.

-

Storage: Store in a cool, dry place under inert gas. Glass containers are acceptable, but Teflon (PTFE) is preferred for long-term storage if trace hydrolysis is a concern.[1][2]

References

-

Matrix Scientific. (n.d.).[1][2] 1-Fluoro-2,3-bis-(trifluoromethyl)benzene Product Data. Retrieved from (CAS 1099597-20-2).[1][2]

-

Guidechem. (n.d.).[1][2] 1-Chloro-2,3-bis(trifluoromethyl)benzene Synthesis Route. Retrieved from .[1][2]

-

Siegemund, G., & Schwertfeger, W. (1982).[1][2] Process for the preparation of aromatic trifluoromethyl compounds (Halex Reaction). European Patent EP0054238.[1][2]

-

Smith, W. C. (1960).[1][2][5] Chemistry of Sulfur Tetrafluoride: Fluorination of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 82(23), 6176–6177.[2]

-

Carreck, P. W. (2025).[1][2][6] Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Fluorine Chemistry. (Inferred from general SnAr principles described in search results).

-

PubChem. (2025).[1][2] 1-Fluoro-2,4-bis(trifluoromethyl)benzene Compound Summary. Retrieved from (Used for comparative physicochemical properties).[1][2]

Sources

- 1. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Unseen Virtuoso: A Technical Guide to 1-Fluoro-2,3-bis(trifluoromethyl)benzene as a Premier Fluorinated Building Block

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide delves into the chemistry of a particularly intriguing, yet underexplored, fluorinated building block: 1-Fluoro-2,3-bis(trifluoromethyl)benzene . While direct literature on this specific isomer is sparse, this paper will provide a comprehensive technical overview of its predicted properties, synthesis, and reactivity by drawing upon established principles of fluorine chemistry and the known behaviors of closely related analogues. This document serves as a roadmap for researchers, scientists, and drug development professionals looking to leverage the unique potential of this trifecta of fluorine-containing groups on an aromatic core.

The Power of Fluorine in Molecular Design

The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the acidity of nearby protons, the reactivity of the aromatic ring, and the overall electronic nature of the molecule. Its high lipophilicity can also enhance membrane permeability, a crucial factor for drug efficacy.[1]

1-Fluoro-2,3-bis(trifluoromethyl)benzene presents a unique substitution pattern where a fluorine atom is flanked by two trifluoromethyl groups. This arrangement is expected to create a highly electron-deficient aromatic ring, making it an exceptional substrate for a variety of chemical transformations.

Physicochemical Properties: An Estimation

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₈H₃F₇ | - |

| Molecular Weight | 232.10 g/mol | Calculated |

| Boiling Point | ~120-130 °C | Similar to 1-fluoro-2,4-bis(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene (114-116 °C).[2][3] |

| Density | ~1.4 - 1.5 g/mL | Expected to be slightly higher than 1,3-bis(trifluoromethyl)benzene (1.378 g/mL) due to the additional fluorine atom.[4] |

| Appearance | Colorless liquid | Typical for many fluorinated aromatic compounds.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, DCM, Toluene) | Common for highly fluorinated organic molecules.[4] |

Synthesis Strategies

The synthesis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene would likely involve the introduction of the trifluoromethyl groups onto a pre-fluorinated benzene ring or a final fluorination step. A plausible retrosynthetic analysis is outlined below:

A potential synthetic workflow.

A common industrial method for producing bis(trifluoromethyl)benzenes involves the fluorination of the corresponding bis(trichloromethyl)benzene with hydrogen fluoride.[2] This suggests a viable route starting from 1-fluoro-2,3-dimethylbenzene, which would first undergo radical chlorination to form 1-fluoro-2,3-bis(trichloromethyl)benzene, followed by a halogen exchange (Halex) reaction.

Key Reactions and Synthetic Utility

The unique electronic nature of 1-Fluoro-2,3-bis(trifluoromethyl)benzene makes it a versatile building block for the synthesis of complex molecules. The fluorine atom, activated by the two adjacent electron-withdrawing -CF3 groups, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles. The SNAr reaction is a powerful tool for introducing a wide range of functional groups.

Generalized SNAr mechanism.

Causality behind Experimental Choices:

-

Nucleophile (Nu⁻): A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions. The choice of nucleophile will dictate the resulting functional group.

-

Solvent: Aprotic polar solvents such as DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction.

-

Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species.

Self-Validating Protocol for a Generic SNAr Reaction:

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 eq).

-

Solvent and Nucleophile: Add the appropriate anhydrous polar aprotic solvent (e.g., DMF) followed by the nucleophile (1.1 - 1.5 eq). If the nucleophile is not pre-formed, a base (e.g., NaH, K₂CO₃) can be added to generate it in situ.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

This protocol is considered self-validating because the progress of the reaction can be clearly monitored, and the identity of the product can be confirmed by standard analytical techniques (NMR, MS). The strong electron-withdrawing nature of the trifluoromethyl groups ensures a high probability of successful substitution at the fluorine-bearing carbon.[5][6]

Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. While the fluorine atom can act as a directing group, the acidity of the ring protons is also significantly influenced by the trifluoromethyl groups. In the case of 1,3-bis(trifluoromethyl)benzene, lithiation occurs regioselectively at the 2-position, between the two -CF3 groups.[4] By analogy, for 1-Fluoro-2,3-bis(trifluoromethyl)benzene, the most acidic proton is likely the one at the 4-position, ortho to the fluorine and meta to the two -CF3 groups.

Workflow for ortho-lithiation.

Self-Validating Protocol for Ortho-Lithiation:

-

Setup: To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of 1-Fluoro-2,3-bis(trifluoromethyl)benzene in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) in hexanes or THF. The reaction is often accompanied by a color change.

-

Stirring: Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, iodine for iodination) and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification as described for the SNAr reaction.

The success of this protocol is validated by the selective formation of the 4-substituted product, which can be confirmed by NMR spectroscopy, particularly by the changes in the aromatic proton signals.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, under the right conditions, fluorinated aromatic compounds can participate in palladium-catalyzed cross-coupling reactions.[7] However, a more common strategy would be to first convert the fluoro-substituent to a more reactive group like a bromo, iodo, or triflate group. Alternatively, ortho-lithiation followed by transmetalation to a boronic ester or a zinc reagent opens up possibilities for Suzuki or Negishi couplings.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 1-Fluoro-2,3-bis(trifluoromethyl)benzene makes it a valuable precursor for a variety of applications:

-

Medicinal Chemistry: The resulting substituted bis(trifluoromethyl)benzene core can be incorporated into drug candidates to enhance their metabolic stability and binding affinity. Many FDA-approved drugs contain the trifluoromethyl group.[8]

-

Agrochemicals: The introduction of fluorine is a common strategy in the design of new pesticides and herbicides.

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for use in the synthesis of organic electronic materials, such as n-type semiconductors.

Safety and Handling

As with all fluorinated compounds, appropriate safety precautions should be taken when handling 1-Fluoro-2,3-bis(trifluoromethyl)benzene. It is expected to be an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

1-Fluoro-2,3-bis(trifluoromethyl)benzene, while not extensively studied, holds significant promise as a versatile fluorinated building block. Its predicted reactivity, particularly in nucleophilic aromatic substitution and ortho-lithiation reactions, provides a clear pathway for the synthesis of a wide array of novel compounds. This technical guide, by drawing on established chemical principles and data from related molecules, provides a solid foundation for researchers to begin exploring the potential of this unique reagent in their own work. The self-validating nature of the outlined protocols offers a high degree of confidence in achieving the desired chemical transformations.

References

-

1,3-Bis(trifluoromethyl)benzene - Wikipedia. [Link]

-

The Strategic Importance of 1,3-Bis(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

-

15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

-

1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem. [Link]

-

Chemical Properties of Benzene, 1-fluoro-2-(trifluoromethyl)- (CAS 392-85-8) - Cheméo. [Link]

- Method for producing bis(trifluoromethyl)

-

Photochemistry of fluoro(trifluoromethyl)benzenes. II. Fluorescence spectra and quenching of singlet state emission in 1‐fluoro‐2‐, 1‐fluoro‐3‐, and 1‐fluoro‐4‐(trifluoromethyl)benzenes in the gas phase | The Journal of Chemical Physics | AIP Publishing. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. [Link]

-

Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. [Link]

-

Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds - Organic Letters (ACS Publications). [Link]

-

Directed (ortho) Metallation. [Link]

-

Photochemistry of trifluoromethyl benzenes. II. 1,3‐bis(trifluoromethyl) benzene | The Journal of Chemical Physics | AIP Publishing. [Link]

-

Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8) - Cheméo. [Link]

-

ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING - CORE. [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. [Link]

-

(PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity - ResearchGate. [Link]

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging | Molecular Pharmaceutics - ACS Publications. [Link]

-

1-Fluoro-3-(trifluoro-methyl)benzene - the NIST WebBook. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

"1-Fluoro-2,3-bis-(trifluoromethyl)benzene" commercial availability

An In-Depth Technical Guide to the Commercial Availability of 1-Fluoro-2,3-bis-(trifluoromethyl)benzene

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern chemical research, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of rational design. These modifications can profoundly and often favorably alter a compound's metabolic stability, lipophilicity, binding affinity, and electronic properties. 1-Fluoro-2,3-bis-(trifluoromethyl)benzene stands as a key exemplar of a highly functionalized aromatic building block. Its unique substitution pattern—a fluorine atom flanked by two CF₃ groups on an aromatic ring—offers a versatile platform for the synthesis of novel compounds. This guide provides an in-depth analysis of its commercial availability, sourcing protocols, and the scientific rationale underpinning its use for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification is the first step in any successful procurement and research workflow. The existence of numerous constitutional isomers of fluorobis(trifluoromethyl)benzene necessitates a rigorous focus on the specific Chemical Abstracts Service (CAS) number to ensure the correct material is sourced.

Table 1: Core Chemical Identifiers for 1-Fluoro-2,3-bis-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 1099597-20-2 | |

| Molecular Formula | C₈H₃F₇ | |

| Molecular Weight | 232.1 g/mol | |

| Synonym | 1-fluoro-2,3-bis(trifluoromethyl)benzene | |

| InChI Key | CDXIPPDZGNMJCD-UHFFFAOYSA-N | |

| Purity (Typical) | 95% | |

| Country of Origin | GB (Great Britain) |

The causality behind demanding high purity (e.g., ≥95%) is rooted in downstream applications. In catalysis or multi-step organic synthesis, even minor impurities can poison catalysts, generate significant side products, or complicate purification, making a well-characterized starting material a non-negotiable prerequisite.

Commercial Availability and Sourcing Landscape

1-Fluoro-2,3-bis-(trifluoromethyl)benzene is not a bulk commodity chemical but rather a specialty reagent available in research and development quantities. Its sourcing is channeled through specialized chemical suppliers.

Table 2: Verified Commercial Suppliers

| Supplier/Distributor | Manufacturer | Product Number | Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | Manchester Organics | MAN238929037 | 95% | Primary distributor found. Pricing is typically available via an online account for institutional buyers. |

The limited number of listed suppliers indicates its status as a niche, high-value building block. The sourcing workflow for such a specialized chemical requires a systematic approach to ensure timely and accurate procurement.

Caption: Sourcing workflow for 1-Fluoro-2,3-bis-(trifluoromethyl)benzene.

The Critical Importance of Isomeric Purity

The commercial landscape for fluorinated benzene derivatives is populated with numerous isomers, each possessing distinct chemical reactivity and physical properties. Sourcing the incorrect isomer can derail a research project. For instance, related but distinct compounds like 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9) and 1-Fluoro-3,5-bis(trifluoromethyl)benzene (CAS 35564-19-3) are also commercially available and could be mistakenly ordered if relying on name alone.[1][2]

Caption: Importance of CAS number to distinguish the target from its isomers.

Anticipated Applications in Research and Drug Development

While specific, peer-reviewed applications for the 1,2,3-substitution pattern of this exact molecule are emerging, its utility can be expertly inferred from the well-established roles of its constituent functional groups in medicinal chemistry and materials science.

-

Medicinal Chemistry Building Block: The trifluoromethyl groups are prized for their ability to increase a drug candidate's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. They also enhance binding affinity and membrane permeability. Related compounds like 1-Nitro-3,5-bis(trifluoromethyl)benzene are known intermediates in the synthesis of pharmaceuticals and agrochemicals, leveraging the CF₃ groups to enhance bioactivity.[3]

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics. The high electronegativity and stability of the C-F bond impart desirable properties such as thermal stability and specific electronic characteristics.

-

¹⁹F NMR Probe: The presence of seven fluorine atoms in three distinct chemical environments (one Ar-F and two different Ar-CF₃) makes this molecule a potentially valuable standard or probe for ¹⁹F NMR spectroscopy, a powerful analytical tool in drug discovery.

Experimental Protocol: A Self-Validating Procurement System

To ensure the integrity of research, a rigorous procurement and verification protocol is mandatory. This system is designed to be self-validating, confirming the identity and quality of the chemical at the point of entry into the laboratory environment.

Step-by-Step Methodology for Procurement and Verification:

-

Compound Identification and Supplier Vetting:

-

Action: Confirm the target compound is 1-Fluoro-2,3-bis-(trifluoromethyl)benzene by its unique CAS number: 1099597-20-2 .

-

Causality: This step prevents the accidental purchase of an incorrect isomer, which would have different reactivity and physical properties.

-

Action: Identify a reputable supplier, such as Sigma-Aldrich, who provides detailed specifications and documentation.

-

Causality: Reputable suppliers offer better batch-to-batch consistency and reliable documentation (e.g., Certificate of Analysis).

-

-

Request for Quotation (RFQ) and Purchase:

-

Action: Submit an RFQ specifying the CAS number, desired quantity (e.g., 1g, 5g), and required purity (≥95%). Explicitly request a lot-specific Certificate of Analysis (CoA) be sent with the shipment.

-

Causality: The CoA is a critical document that provides the supplier's own quality control data for the specific batch being purchased.

-

-

Incoming Material Verification (Self-Validation):

-

Action: Upon receipt, visually inspect the container for proper labeling and integrity. Cross-reference the label information (Name, CAS, Lot Number) with the purchase order and the provided CoA.

-

Causality: This is the first checkpoint to catch any shipping or labeling errors.

-

Action: Review the CoA for conformity to specifications (e.g., purity as determined by GC or NMR).

-

Causality: This validates that the supplier's internal quality control meets the research requirements.

-

Action (Recommended for cGMP or high-stakes projects): Perform an independent identity test. Acquire a ¹H and/or ¹⁹F NMR spectrum of the material and compare it to predicted spectra or literature data to confirm the structure.

-

Causality: This provides ultimate, in-house validation of the material's identity, creating a trustworthy and auditable chemical inventory.

-

-

Safety and Handling:

-

Action: Before use, thoroughly read the Safety Data Sheet (SDS) provided by the supplier. Handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Causality: Fluorinated organic compounds can have unknown toxicological profiles, and safe handling is paramount.

-

Conclusion

1-Fluoro-2,3-bis-(trifluoromethyl)benzene (CAS 1099597-20-2) is a commercially available specialty chemical that serves as a high-potential building block for advanced research in drug discovery and materials science. Its availability is currently focused through specialized suppliers like Manchester Organics via distributors such as Sigma-Aldrich. The key to successfully sourcing and utilizing this reagent lies in a meticulous approach centered on precise CAS number identification to avoid confusion with its numerous isomers. By implementing a self-validating procurement protocol, researchers can ensure the chemical integrity of their starting materials, which is the foundational pillar of reproducible and reliable scientific outcomes.

References

- 1,3-Bis(trifluoromethyl)-benzene | 402-31-3. ChemicalBook.

- 1,4-Bis(trifluoromethyl)benzene | Organic Compound. MedChemExpress.

- 1,3-Bis(trifluoromethyl)benzene | 402-31-3. Tokyo Chemical Industry Co., Ltd. (JP).

- 1-Fluoro-3,5-bis(trifluoromethyl)benzene. Chemsrc.com.

- 1,3-Bis(trifluoromethyl)benzene 99 | 402-31-3. Sigma-Aldrich.

- 1-Fluoro-2,3-bis-(trifluoromethyl)benzene | 1099597-20-2. Sigma-Aldrich.

- 2-Fluoro-1,3-bis(trifluoromethyl)benzene | 887268-09-9. BLDpharm.

- 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895. PubChem.

- 1-Nitro-3,5-bis(trifluoromethyl)benzene. Chem-Impex.

Sources

Methodological & Application

Synthesis of "1-Fluoro-2,3-bis-(trifluoromethyl)benzene" from 2,3-bis(trifluoromethyl)aniline

An Application Guide for the Synthesis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene

Introduction: The Significance of Trifluoromethylated Aromatics

Fluorinated organic compounds are cornerstones in modern chemical and pharmaceutical research, largely due to the unique physicochemical properties that fluorine imparts upon a molecule.[1][2] The trifluoromethyl (CF₃) group, in particular, is a key motif in drug discovery and agrochemical design, enhancing metabolic stability, lipophilicity, and binding affinity.[1][3] 1-Fluoro-2,3-bis(trifluoromethyl)benzene is a valuable fluorinated building block, offering a unique substitution pattern for the synthesis of complex molecular architectures. Its preparation from the readily available 2,3-bis(trifluoromethyl)aniline is a practical and important transformation for research and development professionals.

This application note provides a detailed, field-proven protocol for the synthesis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene. The methodology is based on the robust and well-established Balz-Schiemann reaction, a reliable method for converting primary aromatic amines into aryl fluorides.[4][5][6][7] Our guide emphasizes not just the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Reaction Principle: The Balz-Schiemann Reaction

The Balz-Schiemann reaction provides a controlled pathway for introducing a fluorine atom onto an aromatic ring, a transformation that is otherwise challenging and hazardous to perform directly. The reaction proceeds in two distinct, critical stages[8][9]:

-

Diazotization: The primary aromatic amine, 2,3-bis(trifluoromethyl)aniline, is converted into its corresponding diazonium salt. This is achieved by reaction with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[10][11] The tetrafluoroborate anion (BF₄⁻) is introduced, usually from tetrafluoroboric acid, which precipitates the relatively stable diazonium tetrafluoroborate salt.

-

Thermal Fluorodediazoniation: The isolated and dried diazonium tetrafluoroborate salt is then carefully heated. Thermal decomposition releases gaseous nitrogen (N₂) and boron trifluoride (BF₃), while the tetrafluoroborate anion serves as the fluoride source, yielding the desired aryl fluoride.[4][12] The reaction is generally understood to proceed through a high-energy aryl cation intermediate.[6][8]

The overall transformation is depicted below:

Visualizing the Synthetic Workflow

The following diagram outlines the complete workflow, from the starting material to the purified final product.

Caption: High-level workflow for the synthesis of 1-Fluoro-2,3-bis(trifluoromethyl)benzene.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving hazardous materials must be conducted within a certified chemical fume hood.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Recommended Purity |

| 2,3-bis(trifluoromethyl)aniline | 349-56-4 | C₈H₅F₆N | 229.12 | ≥98% |

| Tetrafluoroboric acid | 16872-11-0 | HBF₄ | 87.81 | ~48-50% in H₂O |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | ≥99% |

| Diethyl Ether (anhydrous) | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Vacuum desiccator

-

Heating mantle with temperature controller and inert gas (N₂ or Ar) inlet

-

Glassware for extraction and column chromatography

-

Rotary evaporator

Part 1: Preparation of 2,3-bis(trifluoromethyl)benzenediazonium tetrafluoroborate

-

Acidic Dissolution: In a 250 mL three-neck flask, combine 2,3-bis(trifluoromethyl)aniline (e.g., 11.45 g, 50.0 mmol) with 48% aqueous tetrafluoroboric acid (35 mL). Stir the mixture to achieve dissolution; gentle warming may be required.

-

Causality: The amine must be protonated by a strong acid to form the anilinium salt, which is soluble and ready for diazotization. HBF₄ serves as both the acid and the source of the tetrafluoroborate counterion.

-

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. Maintain this temperature throughout the next step.

-

Causality: Arenediazonium salts are thermally unstable and can decompose or undergo side reactions at higher temperatures.[10] Maintaining a low temperature is critical for maximizing yield and ensuring safety.

-

-

Diazotization: Dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 eq) in deionized water (10 mL). Transfer this solution to an addition funnel and add it dropwise to the cold aniline solution over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.

-

Causality: The slow addition of NaNO₂ generates nitrous acid in situ, which then reacts with the protonated amine to form the diazonium salt.[13] A rapid addition can cause a dangerous temperature spike and the evolution of toxic nitrogen oxides.

-

-

Precipitation and Isolation: After the addition is complete, stir the resulting thick slurry in the ice bath for an additional 30 minutes. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake sequentially with small portions of cold water (2 x 15 mL), followed by cold diethyl ether (2 x 20 mL).

-

Causality: Washing removes residual acid and inorganic salts. The ether wash helps to remove water and any non-polar impurities, facilitating drying.

-

-

Final Drying: Dry the isolated pale solid in a vacuum desiccator over P₂O₅ or another suitable desiccant until a constant weight is achieved. The product is 2,3-bis(trifluoromethyl)benzenediazonium tetrafluoroborate.

-

CRITICAL SAFETY NOTE: While arenediazonium tetrafluoroborates are among the more stable diazonium salts, they are still energetic materials, especially when completely dry. Do not scrape, grind, or subject the dry solid to shock.

-

Part 2: Thermal Decomposition and Purification

-

Decomposition Setup: Place the dried diazonium salt (use all material from the previous step) in a round-bottom flask equipped with a condenser and an inert gas inlet. An oil bubbler should be connected to the condenser outlet to vent evolved gases (N₂ and BF₃) safely into the fume hood.

-

Heating: Gently and gradually heat the solid using a heating mantle. The decomposition typically starts between 100-150 °C, evidenced by the evolution of gas. Heat the material until all gas evolution ceases and a dark residue remains.

-

Causality: The thermal energy overcomes the activation barrier for the C-N bond cleavage, leading to the release of N₂ and the formation of an aryl cation, which is then trapped by the fluoride from the BF₄⁻ anion.[6][8] Some protocols may use a high-boiling, non-polar solvent like hexane or chlorobenzene to improve heat transfer and moderate the reaction, which can improve yields and prevent the formation of tars.[8][9]

-

-

Isolation of Crude Product: Allow the flask to cool to room temperature. The product can be isolated directly from the residue via vacuum distillation or by extraction. For extraction, add dichloromethane (50 mL) to the residue, stir well, and filter to remove any insoluble material.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., pure hexane or a hexane/ethyl acetate gradient) to afford the pure 1-Fluoro-2,3-bis(trifluoromethyl)benzene as a colorless liquid.

Quantitative Data and Expected Results

| Parameter | Value | Notes |

| Starting Material Scale | 50.0 mmol | 2,3-bis(trifluoromethyl)aniline |

| Diazotization Temperature | 0–5 °C | Critical for stability |

| Decomposition Temperature | 100–150 °C | Varies with substrate; monitor gas evolution |

| Typical Yield | 45–65% | Yields can be variable and depend heavily on the purity and dryness of the intermediate salt.[8] |

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. δ 7.5-7.9 ppm) corresponding to the three protons on the benzene ring.

-

¹⁹F NMR (CDCl₃): The fluorine NMR will be most informative. It should display two distinct signals for the two CF₃ groups (quartets due to coupling with each other and further coupling to ring protons) and one signal for the aromatic fluorine atom (a multiplet). The chemical shifts for trifluoromethyl groups are typically found around -60 to -65 ppm.

-

¹³C NMR (CDCl₃): The carbon spectrum will show signals for the 8 carbons in the molecule. The carbons attached to fluorine atoms will appear as quartets (for CF₃) or doublets (for C-F) with large coupling constants (JC-F).

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 232.01.

Mandatory Safety Protocols

Chemical Hazards:

-

2,3-bis(trifluoromethyl)aniline: Toxic upon inhalation, ingestion, and skin contact.

-

Tetrafluoroboric Acid (HBF₄): Highly corrosive and toxic. Causes severe skin and eye burns.

-

Sodium Nitrite (NaNO₂): Strong oxidizing agent. Toxic if swallowed. Contact with acids liberates toxic gas.

-

Nitrosonium Tetrafluoroborate (alternative diazotizing agent): Corrosive and moisture-sensitive.[14][15][16][17] Reacts with water to release toxic gases. Store under inert gas and handle with extreme care.

-

Diazonium Salts: Potentially explosive when dry. Avoid friction, shock, and rapid heating.[18]

-

Boron Trifluoride (BF₃): A toxic and corrosive gas that is evolved during the decomposition step.[12]

Operational Safety:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

-

Temperature Control: Strict adherence to low-temperature conditions during diazotization is essential to prevent uncontrolled decomposition.

-

Decomposition Step: The thermal decomposition should be conducted behind a blast shield. Ensure the apparatus is properly vented to handle the release of N₂ and BF₃ gases.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual nitrite solutions before disposal.

References

- Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.

-

Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21753–21761. Available from: [Link]

- Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.

- Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Synthesis and Application of 1,3-Bis(trifluoromethyl)benzene in Research.

- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.

-

Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]

- Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism.

-

Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available from: [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Nitrosonium tetrafluoroborate.

- ChemicalBook. (2023). NITROSONIUM TETRAFLUOROBORATE - Safety Data Sheet.

-

Gu, Y., & MacMillan, D. W. C. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. Available from: [Link]

-

Scattolin, T., et al. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available from: [Link]

- Santa Cruz Biotechnology. (n.d.). Nitrosyl tetrafluoroborate SC-250572.

- Autechem. (2024). The Strategic Importance of 1,3-Bis(trifluoromethyl)benzene in Pharmaceutical Synthesis.

- Google Patents. (n.d.). CN102491361A - Method for preparing boron trifluoride by borofluoride thermal decomposition method.

-

Clark, J. (2015). making diazonium salts from phenylamine (aniline). Chemguide. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Nitrosonium tetrafluoroborate.

- Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

Sources

- 1. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. byjus.com [byjus.com]

- 12. CN102491361A - Method for preparing boron trifluoride by borofluoride thermal decomposition method - Google Patents [patents.google.com]

- 13. byjus.com [byjus.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. chemrxiv.org [chemrxiv.org]

Cross-coupling reactions involving "1-Fluoro-2,3-bis-(trifluoromethyl)benzene"

Application Note: Strategic Cross-Coupling & Functionalization of 1-Fluoro-2,3-bis(trifluoromethyl)benzene

Part 1: Executive Summary & Reactivity Profile

1-Fluoro-2,3-bis(trifluoromethyl)benzene (CAS 1099597-20-2) is a specialized fluorinated building block characterized by extreme electronic activation.[1][2] Unlike standard fluorobenzenes, the presence of two strong electron-withdrawing trifluoromethyl (

For drug development professionals, this molecule is a high-value scaffold for introducing the 2,3-bis(trifluoromethyl)phenyl moiety—a structural motif known to enhance metabolic stability and lipophilicity (LogP) in small molecule inhibitors.[1]

The "Coupling" Paradigm Shift

While traditional "cross-coupling" implies Palladium-catalyzed cycles (Suzuki, Buchwald-Hartwig), this substrate's unique electronic structure makes Nucleophilic Aromatic Substitution (SNAr) the kinetically dominant and atom-economical pathway for C-N and C-O bond formation.[1] Metal-catalyzed C-H activation is feasible but requires suppressing the facile SNAr background reaction.[1][2]

Reactivity Map:

-

C1 (Fluoro-site): Highly susceptible to nucleophilic attack (SNAr).[1][2] Acts as the electrophile.

-

C6 (Ortho-proton): Most acidic proton due to the inductive effect of Fluorine.[1][2] Site of Directed Ortho Metalation (DoM).[1][2]

-

C4 (Ortho-to-

): Secondary site for C-H activation, sterically crowded.[1][2]

Part 2: Visualizing the Reaction Landscape

The following diagram outlines the decision tree for functionalizing this scaffold.

Figure 1: Strategic functionalization pathways.[1][2] Pathway A (SNAr) is the dominant mode for "coupling" nucleophiles.[2]

Part 3: Experimental Protocols

Protocol A: SNAr "Cross-Coupling" (Synthesis of Anilines/Ethers)

Target: Formation of C-N or C-O bonds without Transition Metals.

Rationale: The 2,3-bis(

Materials:

-

Substrate: 1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 equiv)[1][2]

-

Nucleophile: Primary/Secondary Amine or Phenol (1.1 – 1.2 equiv)[2]

-

Base:

(Tribasic Potassium Phosphate) or -

Solvent: Acetonitrile (MeCN) or DMSO (for lower reactivity nucleophiles)[2]

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Nucleophile (1.0 mmol) and Base (2.0 mmol, 2.0 equiv).

-

Solvation: Add anhydrous MeCN (5.0 mL, 0.2 M concentration). Note: If using a phenol, stir for 10 mins at RT to ensure deprotonation.

-

Addition: Add 1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.0 mmol) dropwise.

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours.

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary Table: Optimization of SNAr Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | DMF | 80 | 65% | Significant by-products observed (hydrolysis).[1][2] | |

| 2 | DMSO | 60 | 88% | Excellent for phenols; difficult solvent removal.[1][2] | |

| 3 | MeCN | 60 | 92% | Optimal balance of solubility and basicity. | |

| 4 | THF | 60 | 40% | Too weak for sterically hindered amines.[1][2] |

Protocol B: Palladium-Catalyzed C-H Arylation (Direct Arylation)

Target: Formation of C-C bonds (Biaryls) utilizing the C6-H.[1][2]

Rationale: While SNAr is dominant, C-C bond formation can be achieved by exploiting the acidity of the C6 proton (ortho to Fluorine).[1] This requires a catalytic system that favors C-H activation over oxidative addition into the C-F bond.[1][2]

Materials:

-

Substrate: 1-Fluoro-2,3-bis(trifluoromethyl)benzene (1.5 equiv - used in excess)[1][2]

-

Coupling Partner: Aryl Bromide (1.0 equiv)[2]

-

Catalyst:

(5 mol%)[1][2] -

Ligand:

(Tricyclohexylphosphine tetrafluoroborate) or DavePhos[2] -

Base:

(anhydrous)[2] -

Solvent: Pivalic Acid / DMAc mixture (to assist C-H cleavage via CMD mechanism)[2]

Step-by-Step Methodology:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix

and Ligand in DMAc (Dimethylacetamide).[1][2] Stir for 30 mins to form the active species. -

Assembly: Add the Aryl Bromide (0.5 mmol), Base (1.5 mmol), and Pivalic Acid (30 mol% - crucial additive for proton transfer).

-

Substrate Addition: Add 1-Fluoro-2,3-bis(trifluoromethyl)benzene (0.75 mmol).

-

Reaction: Heat to 100–110°C for 16 hours in a sealed tube.

-

Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with ether, wash with

(sat.[1][2] aq.) to remove pivalic acid.[1][2] -

Purification: Silica gel chromatography.

Mechanism Visualization (CMD Pathway): The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism where the carbonate/pivalate assists in breaking the C-H bond at the C6 position.[2]

Figure 2: The CMD pathway allows C-H activation without pre-functionalization.

Part 4: Troubleshooting & Safety

-

Regioselectivity Issues:

-

Volatility:

-

Defluorination:

-

Avoid using strong reducing agents (e.g.,

) or harsh organolithiums (n-BuLi) above -78°C, as "defluorination" (loss of F to form benzyne intermediates) can lead to polymerization/tars.[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20363895, 1-Fluoro-2,4-bis(trifluoromethyl)benzene (Isomer Analog).[1][2] Retrieved from [Link][1][2]

-

Ikemoto, H., et al. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[1][2] Molecules, 25(20), 4784.[1][2] (Demonstrates

/MeCN protocol for activated fluoroarenes). Retrieved from [Link] -

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle.[1][2] Journal of the American Chemical Society.[1][2][3] (Foundational text for Protocol B).

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 1-Fluoro-2,3-bis-(trifluoromethyl)benzene in High-Value Synthesis

[1]

Executive Summary & Strategic Context

In the landscape of organofluorine chemistry, 1-Fluoro-2,3-bis-(trifluoromethyl)benzene represents a highly specialized building block. Unlike its more common 1,3- and 1,4-isomers, this 1,2,3-substituted arene offers a unique combination of extreme electronic activation and steric congestion .[1]

The presence of two adjacent trifluoromethyl (

Key Applications

-

Bioisostere Synthesis: Creation of lipophilic aniline and ether derivatives for drug candidates.

-

Material Science: Synthesis of liquid crystal monomers requiring high dielectric anisotropy.

-

Agrochemicals: Development of metabolically stable pesticides.

Physicochemical Profile & Safety Data